molecular formula C20H19NO3 B12498652 Ethyl 1-(4-methylbenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-(4-methylbenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12498652
M. Wt: 321.4 g/mol
InChI Key: LJLRKEUBCQSIDV-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a carboxylate ester group, and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of quinoline-4-ol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Quinoline-4-ol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA gyrase or topoisomerase, which are crucial for DNA replication and transcription.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA synthesis and cell division, leading to its potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Similar Compounds: Quinine, chloroquine, and quinoline-4-carboxylic acid.

    Uniqueness: The presence of the 4-methylphenyl group and the ethyl ester moiety distinguishes it from other quinoline derivatives, potentially enhancing its biological activity and specificity.

Conclusion

Ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials. Further research is needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C20H19NO3/c1-3-24-20(23)17-13-21(12-15-10-8-14(2)9-11-15)18-7-5-4-6-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3

InChI Key

LJLRKEUBCQSIDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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